D-Mannitol-1,6-13C2 D-Mannitol-1,6-13C2
Brand Name: Vulcanchem
CAS No.:
VCID: VC0206325
InChI:
SMILES:
Molecular Formula: C₄¹³C₂H₁₅O₆
Molecular Weight: 184.16

D-Mannitol-1,6-13C2

CAS No.:

Cat. No.: VC0206325

Molecular Formula: C₄¹³C₂H₁₅O₆

Molecular Weight: 184.16

* For research use only. Not for human or veterinary use.

D-Mannitol-1,6-13C2 -

Specification

Molecular Formula C₄¹³C₂H₁₅O₆
Molecular Weight 184.16

Introduction

Chemical Characteristics and Physical Properties

Molecular Structure and Composition

D-Mannitol-1,6-13C2 is a hexahydric alcohol (sugar alcohol) with a symmetrical structure. Its molecular formula is C6H14O6, with two 13C atoms replacing the natural 12C isotopes at positions 1 and 6. The compound maintains the stereochemical configuration of D-mannitol, with its characteristic linear chain of six carbon atoms each bearing a hydroxyl group. The positioning of the 13C labels at the terminal carbons is particularly valuable for metabolic studies, as it allows researchers to track the fate of these specific carbon atoms through various biochemical transformations.

Spectroscopic Properties

The 13C-labeling at positions 1 and 6 provides distinctive spectroscopic features:

Spectroscopic TechniqueObservable Features
13C NMREnhanced signals at carbon positions 1 and 6 (~62-64 ppm)
MSMolecular ion peak at m/z 184 instead of 182
IRIdentical to unlabeled D-mannitol

These spectroscopic characteristics make D-Mannitol-1,6-13C2 readily distinguishable from unlabeled mannitol in analytical applications.

Synthesis and Preparation Methods

Purification and Quality Control

After synthesis, rigorous purification procedures are essential to achieve the high isotopic purity required for research applications. Typical methods include:

Purification TechniquePurpose
CrystallizationPrimary purification
ChromatographyRemoval of synthesis by-products
Isotopic AnalysisConfirmation of 13C enrichment at target positions
NMR SpectroscopyVerification of structural integrity and isotope positioning

The final product must typically achieve >99% isotopic purity at the labeled positions to be suitable for metabolic tracing studies.

Applications in Scientific Research

Metabolic Pathway Investigation

D-Mannitol-1,6-13C2 offers unique advantages for studying specific metabolic pathways:

PathwayResearch Application
Carbohydrate MetabolismTracing carbon flux through hexitol pathways
Polyol PathwayInvestigating alternate glucose metabolism routes
Osmoregulation MechanismsStudying sugar alcohol transport and utilization

The terminal labeling pattern (positions 1 and 6) makes it particularly valuable for investigating pathways where the terminal carbons undergo specific transformations, such as in the recycling between gluconeogenesis and glycolysis.

Nuclear Magnetic Resonance Applications

In NMR-based metabolic studies, D-Mannitol-1,6-13C2 provides distinct advantages:

  • The labeled carbons generate strong signals in 13C NMR spectra

  • The metabolic fate of the terminal carbons can be monitored through downstream metabolites

  • The appearance of 13C-13C coupling patterns in metabolites indicates specific pathway activities

For example, when D-Mannitol-1,6-13C2 is metabolized, the resulting lactate can show characteristic NMR patterns that differ from those produced when using D-Mannitol-1,2-13C2, allowing researchers to distinguish between different metabolic routes .

Comparison with Related Isotope-Labeled Compounds

D-Mannitol-1,6-13C2 versus D-Mannitol-1,2-13C2

The positioning of 13C labels significantly affects the compound's utility in research:

FeatureD-Mannitol-1,6-13C2D-Mannitol-1,2-13C2
Labeled PositionsTerminal carbons (1,6)Adjacent carbons (1,2)
Metabolic TrackingIdeal for following terminal carbon metabolismBetter suited for tracking PPP vs. glycolysis branching
Typical ApplicationsCarbon recycling between gluconeogenesis/glycolysisEarly glycolysis and PPP pathway discrimination
NMR Signal PatternsTerminal carbon signalsAdjacent carbon coupling patterns

D-Mannitol-1,2-13C2 provides insights into early glycolysis and pentose phosphate pathway branching, as positions 1 and 2 represent critical nodes in glucose metabolism. In contrast, D-Mannitol-1,6-13C2 would be more suitable for tracing the fate of terminal carbons, which undergo different transformations in various metabolic pathways.

Current Research Directions

Metabolic Flux Analysis

Current research suggests that compounds like D-Mannitol-1,6-13C2 could be valuable in comprehensive metabolic flux analysis studies. The labeling of terminal carbons provides unique information about:

  • Carbon entry into metabolism through hexitol utilization pathways

  • Terminal carbon recycling through gluconeogenesis and glycolysis

  • Distinction between metabolic end products derived from different pathways

Storage ParameterRecommendation
TemperatureRoom temperature storage is typically sufficient
ContainerTightly sealed to prevent moisture absorption
Light ExposureNot particularly light-sensitive
HumidityShould be protected from excessive humidity

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